An In-depth Technical Guide to 3-Amino-4-chlorobenzoic Acid: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 3-Amino-4-chlorobenzoic Acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-chlorobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its molecular structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, offers multiple reactive sites for the development of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its and its derivatives' biological significance, particularly in the context of drug discovery.
Chemical and Physical Properties
The fundamental properties of 3-Amino-4-chlorobenzoic acid are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK-- |
| Molecular Weight | 171.58 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow or faint brown crystalline powder | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 214-218 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 250 °C at 1013.25 hPa | --INVALID-LINK-- |
| Solubility in Water | 126 mg/L at 25 °C | --INVALID-LINK-- |
| pKa | 4.13 ± 0.10 (Predicted) | --INVALID-LINK-- |
| LogP | 1.6 at 25 °C | --INVALID-LINK-- |
| CAS Number | 2840-28-0 | --INVALID-LINK-- |
Spectral Data
-
¹H NMR Spectrum: Available on SpectraBase and ChemicalBook.[1][2]
-
¹³C NMR Spectrum: Available on ChemicalBook.[1]
-
Infrared (IR) Spectrum: The NIST WebBook provides IR spectral data.[3]
-
Mass Spectrometry (MS): GC-MS data is available on SpectraBase.[4]
Experimental Protocols
Synthesis of 3-Amino-4-chlorobenzoic acid via Reduction of 4-Chloro-3-nitrobenzoic acid
A common and effective method for the synthesis of 3-Amino-4-chlorobenzoic acid is the reduction of the nitro group of 4-Chloro-3-nitrobenzoic acid.
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Raney Nickel (or an alternative reduction catalyst such as Palladium on carbon)
-
Organic solvent (e.g., Ethyl acetate, Methanol, or Ethanol)
-
Hydrogen gas source
-
Reaction vessel (e.g., a hydrogenation apparatus or a round-bottom flask with a hydrogen balloon)
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 4-Chloro-3-nitrobenzoic acid in the chosen organic solvent.[5]
-
Carefully add the Raney Nickel catalyst to the solution. The amount of catalyst can be optimized but is typically a small percentage of the starting material's weight.
-
Seal the reaction vessel and purge it with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas (the pressure will depend on the specific apparatus used) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction time is typically between 1 to 5 hours.[5]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Remove the catalyst by filtration through a pad of celite.
-
The solvent can be removed from the filtrate under reduced pressure to yield the crude 3-Amino-4-chlorobenzoic acid.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a higher purity solid.
Materials:
-
Crude 3-Amino-4-chlorobenzoic acid
-
A suitable solvent or solvent pair (e.g., water, ethanol/water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Transfer the crude 3-Amino-4-chlorobenzoic acid to an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., hot water) to the flask.[6]
-
Heat the mixture gently with stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should start to form.
-
To maximize the yield, the flask can be placed in an ice bath after it has cooled to room temperature.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals, for example, in a desiccator or a vacuum oven at a low temperature.
Chemical Reactivity
The reactivity of 3-Amino-4-chlorobenzoic acid is influenced by the interplay of its three functional groups: the amino group, the chlorine atom, and the carboxylic acid. The amino group is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. However, the positions ortho to the amino group are sterically hindered. The carboxylic acid and chlorine are deactivating groups. In reactions like palladium-catalyzed cross-coupling, the carbon-chlorine bond is generally less reactive than a carbon-bromine bond.[6]
Mandatory Visualizations
Caption: Synthetic workflow for 3-Amino-4-chlorobenzoic acid.
Caption: Inhibition of EGFR signaling by a derivative.
Biological Significance and Potential Applications
While research on the biological activities of 3-Amino-4-chlorobenzoic acid itself is not extensive, studies on its derivatives and structural isomers have revealed promising therapeutic potential, particularly in the field of oncology.
Derivatives of the closely related 4-amino-3-chlorobenzoic acid have been synthesized and investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] EGFR is a crucial signaling protein that, when overactive, can drive the growth and proliferation of cancer cells. The inhibition of EGFR is a validated strategy in cancer therapy.
Furthermore, a structural isomer, 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, has demonstrated potent anticancer and antimicrobial properties.[9] This isomer was found to induce apoptosis in breast cancer cells through the modulation of the PI3K/AKT signaling pathway, another critical pathway involved in cell growth and survival.[9]
These findings suggest that 3-Amino-4-chlorobenzoic acid is a valuable scaffold for the development of novel therapeutic agents, particularly EGFR inhibitors and modulators of the PI3K/AKT pathway. Its utility as a building block in drug discovery warrants further investigation.[10][11]
Safety, Handling, and Storage
3-Amino-4-chlorobenzoic acid is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10][12] It is also considered toxic to aquatic life with long-lasting effects.[6]
Handling:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][13]
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
-
Keep away from incompatible materials.[13]
Conclusion
3-Amino-4-chlorobenzoic acid is a versatile chemical intermediate with well-defined physicochemical properties. The synthetic and purification protocols provided in this guide offer a practical foundation for its laboratory preparation. While direct biological data on the parent compound is limited, the significant anticancer and antimicrobial activities of its derivatives and isomers highlight its potential as a valuable scaffold in drug discovery and development. Further research into the synthesis and biological evaluation of novel compounds derived from 3-Amino-4-chlorobenzoic acid is a promising avenue for the identification of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. data.epo.org [data.epo.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 12. 3-Amino-4-chlorobenzoic acid | 2840-28-0 | FA00602 [biosynth.com]
- 13. benchchem.com [benchchem.com]
